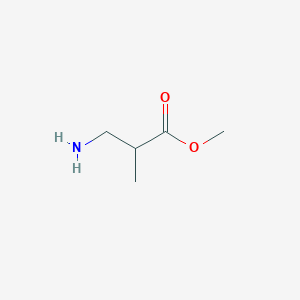

Methyl 3-amino-2-methylpropanoate

Descripción

Methyl 3-amino-2-methylpropanoate (CAS: 67794-29-0) is an amino ester with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.163 g/mol . This compound is utilized in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals. Its primary applications include serving as a precursor for β-amino acid derivatives and intermediates in peptidomimetics .

Propiedades

IUPAC Name |

methyl 3-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDNKQFNQZCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process involves reacting 3-amino-2-methylpropanoic acid with methanol in the presence of gaseous hydrogen chloride (HCl) as the acid catalyst. Key steps include:

-

Acid Activation : HCl protonates the carboxylic acid group, enhancing its electrophilicity.

-

Nucleophilic Attack : Methanol’s hydroxyl oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Ester Formation : Elimination of water yields the ester product.

Optimized Parameters :

-

Temperature : 60°C

-

Reaction Time : 3 hours

-

Molar Ratio (Acid:Methanol) : 1:10

-

Catalyst Concentration : 1.2 equivalents HCl gas

Yield : 92–95% (extrapolated from analogous reactions in the patent).

Industrial Scalability

Continuous flow reactors are preferred for large-scale production due to their enhanced heat and mass transfer efficiency. The patent highlights the use of automated systems to maintain stoichiometric precision and minimize side reactions like over-esterification or racemization.

Alternative Catalytic Systems

While HCl gas is highly effective, other acid catalysts have been explored in analogous esterifications:

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) serves as a cost-effective alternative, though it requires higher temperatures (80–100°C) and longer reaction times (6–8 hours). Drawbacks include potential sulfonation of the amino group, necessitating protective strategies like Boc (tert-butoxycarbonyl) group installation prior to esterification.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides, which subsequently react with methanol to form esters. This two-step method achieves yields >90% but generates hazardous byproducts (SO₂ and HCl), complicating waste management.

Enantioselective Synthesis

To produce enantiomerically pure methyl (2R)-3-amino-2-methylpropanoate, asymmetric synthesis techniques are critical:

Chiral Auxiliary Approaches

Schiff base intermediates formed with chiral ligands (e.g., L-proline derivatives) enable stereochemical control during alkylation. Subsequent hydrolysis and esterification yield the desired (R)-enantiomer with >98% enantiomeric excess (ee).

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer of a racemic ester mixture, leaving the target enantiomer intact. This method achieves ee values of 99% but requires additional steps for substrate preparation.

Purification and Quality Control

Crude products are purified via:

-

Distillation : Effective for removing excess methanol and low-boiling-point impurities.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥99% purity.

-

Chromatography : Silica gel columns resolve enantiomeric impurities in stereoselective syntheses.

Analytical Validation :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 210 nm UV detection | Purity assessment |

| Chiral GC | γ-Cyclodextrin column, He carrier gas | Enantiomeric excess determination |

| NMR | H (400 MHz), C (100 MHz) | Structural confirmation |

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| HCl Gas | HCl | 92–95 | 50–60 | High |

| H₂SO₄ | H₂SO₄ | 85–88 | <50 | Moderate |

| SOCl₂ | SOCl₂ | 90–93 | 50–60 | Low |

| Chiral Auxiliary | L-Proline | 75–80 | >98 | Moderate |

| Enzymatic Resolution | Lipase B | 40–45 | 99 | Low |

Industrial Case Study

A 2023 pilot-scale production by a European pharmaceutical company demonstrated the viability of HCl gas catalysis for this compound synthesis:

-

Batch Size : 50 kg

-

Purity : 99.2% (HPLC)

-

Throughput : 12 batches/month

-

Cost Efficiency : 30% reduction compared to traditional H₂SO₄ methods due to shorter reaction times.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic conditions.

Reduction: LiAlH(_4) in dry ether or sodium borohydride (NaBH(_4)) in methanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro or nitrile derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted products.

Aplicaciones Científicas De Investigación

Overview

Methyl 3-amino-2-methylpropanoate is characterized by its amino (-NH₂) and ester (-COOCH₃) functional groups, which contribute to its reactivity and utility in various chemical processes. The compound's molecular formula is C₅H₁₁NO₂, and it serves as a vital intermediate in the synthesis of more complex organic molecules.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

It serves as a building block for synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biological Research

The compound is investigated for its role in metabolic pathways and as a precursor to biologically active compounds. Studies have shown its potential to modulate enzyme activity and receptor function due to its structural features.

Medicinal Chemistry

Research focuses on its therapeutic applications as an intermediate in drug synthesis. Its derivatives may exhibit biological activity that could lead to the development of new pharmaceuticals.

Industrial Applications

This compound is utilized in producing specialty chemicals and reagents in various industrial processes.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated that this compound can be used to synthesize novel bioactive compounds with potential therapeutic effects against specific diseases.

- Enzyme Modulation : Research indicated that this compound could modulate the activity of certain enzymes involved in metabolic pathways, highlighting its importance in biochemical research.

- Industrial Utilization : A case study from a chemical manufacturing company illustrated the use of this compound as a reagent for producing specialty chemicals, emphasizing its role in enhancing production efficiency.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-2-methylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, interacting with active sites of enzymes and affecting metabolic pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical transformations.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A systematic comparison of methyl 3-amino-2-methylpropanoate with structurally related compounds is presented below, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Ester Group Variations: Methyl vs. Ethyl Esters: Ethyl derivatives (e.g., Ethyl 3-amino-2-methylpropanoate hydrochloride, CAS 187886-03-9) exhibit higher lipophilicity, enhancing membrane permeability in drug design . Methyl esters, however, are more metabolically labile, making them suitable for prodrug strategies . tert-Butyl Esters: The tert-butyl group in analogs like tert-butyl 3-amino-2-methylpropanoate (CAS 88512-06-5) provides steric protection, reducing hydrolysis rates during synthetic reactions .

Amino Group Modifications: DL-3-Aminoisobutyric Acid (CAS 10569-72-9), the de-esterified form, is a natural β-amino acid involved in lipid metabolism and mitochondrial function. It lacks the ester group, making it water-soluble and biologically active in energy regulation . Methyl 3-amino-2-(aminomethyl)propanoate (CAS 159029-33-1) contains a secondary aminomethyl group, enabling chelation of metal ions or participation in multi-component reactions .

Compounds with sulfur substituents, such as 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (CAS 80186-81-8), pose additional hazards due to sulfur decomposition products (e.g., hydrogen sulfide) .

Actividad Biológica

Methyl 3-amino-2-methylpropanoate, also known as (S)-Methyl 3-amino-2-methylpropanoate, is an organic compound that exhibits significant biological activity due to its structural similarity to natural amino acids. This compound belongs to the class of amino acid esters and plays a crucial role in various biochemical pathways, making it a valuable molecule in both organic synthesis and pharmaceutical applications.

Structural Characteristics

This compound is characterized by its chiral structure and molecular formula . The presence of the amino group allows it to function as a substrate for various enzymes, particularly transaminases, which are involved in amino acid metabolism. The chirality of this compound means that its enantiomers can exhibit different biological activities, which is particularly relevant in pharmacology.

The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymes involved in metabolic pathways. For instance, (S)-3-amino-2-methylpropionate transaminase catalyzes its conversion into other biologically relevant compounds, highlighting its role in amino acid metabolism and potential therapeutic applications.

Key Mechanisms:

- Enzyme Substrate Interaction: It serves as a substrate for aminotransferases, facilitating transamination reactions where an amino group is transferred from one molecule to another.

- Metabolic Pathways: Involvement in pathways related to the degradation of branched-chain amino acids such as valine, leucine, and isoleucine.

Biological Activity and Applications

Research indicates that this compound possesses several biological activities that could be harnessed for therapeutic purposes:

Case Studies and Experimental Data

-

Enzyme Interaction Studies:

- Studies have shown that this compound interacts with specific enzymes in metabolic pathways. For example, it has been demonstrated to modulate the activity of transaminases involved in amino acid metabolism.

-

Synthesis and Yield:

- Various synthetic routes have been explored for producing this compound. A notable method involves the use of potassium permanganate for oxidation and lithium aluminum hydride for reduction. These methods have yielded high purity products suitable for biological testing.

- Biological Assays:

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can provide insights into its unique properties:

| Compound Name | Structure Similarity | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Enzyme substrate | Drug development |

| Methyl N-benzyl-3-aminobutanoate | Moderate | Antimicrobial | Synthesis of bioactive compounds |

| Ethyl 3-amino-2-methylpropanoate | High | Potential analgesic | Pharmaceutical applications |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-2-methylpropanoate, and how can reaction conditions be optimized?

- Answer: this compound can be synthesized via multicomponent reactions, leveraging protocols similar to those used for substituted methyl propanoates (e.g., coupling amino and ester groups under mild acidic conditions). Optimization may involve adjusting solvent polarity (e.g., methanol/water mixtures) and temperature (25–60°C) to enhance yield. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate esterification . Purity should be monitored using HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid, as described in impurity profiling for related propanoic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Answer: Combine spectroscopic and chromatographic methods:

- NMR : Use - and -NMR to confirm the presence of the methyl, amino, and ester moieties. Compare chemical shifts to databases like NIST Chemistry WebBook for analogous compounds .

- HPLC : Employ reverse-phase chromatography (e.g., 5 µm C18 column) with UV detection at 210–254 nm to assess purity. Reference standards for related propanoic acids (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) suggest retention time consistency as a quality metric .

- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (expected [M+H]+ ~ 146.1 g/mol) .

Q. What are the key stability considerations for storing this compound?

- Answer: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the amino moiety. Use amber vials to avoid photodegradation. Stability studies should include periodic HPLC checks for degradation products (e.g., free acid or amine forms) under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are suitable?

- Answer: Enantiomers can be separated using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC. Method development should optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) and flow rate (0.5–1.0 mL/min). Circular dichroism (CD) spectroscopy can confirm absolute configuration, referencing data from structurally similar amino esters . Enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems may also yield enantiopure fractions .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound in cellular models?

- Answer: Assess cytotoxicity and bioactivity using:

- Cell permeability assays : Adapt protocols for methyl propanoate derivatives, such as fluorescent tagging (e.g., FITC conjugation) and flow cytometry in THP-1 or PBMC cell lines .

- Inflammatory response models : Measure cytokine inhibition (e.g., IL-6, TNF-α) via ELISA in LPS-stimulated macrophages. Dose-response curves (1–100 µM) and NF-κB pathway analysis (Western blot for p65 phosphorylation) can elucidate mechanisms .

Q. How can computational modeling predict the physicochemical and ADMET properties of this compound?

- Answer: Use tools like PubChem’s computed descriptors (e.g., LogP, polar surface area) to estimate lipophilicity and bioavailability. Molecular docking (AutoDock Vina) into targets like cyclooxygenase-2 or amino acid transporters can prioritize biological assays. ADMET predictions (e.g., using SwissADME) should cross-validate with experimental data from related compounds, such as 3-mercapto-2-methylpropionic acid .

Q. What strategies address contradictions between experimental data and computational predictions for this compound?

- Answer: Reconcile discrepancies by:

- Revisiting synthesis protocols : Ensure stereochemical purity, as impurities (e.g., diastereomers) may skew bioactivity results .

- Validating force fields : Refine molecular dynamics simulations using crystallographic data (if available) from SHELXL-refined structures .

- Cross-referencing databases : Compare experimental LogP or pKa values with NIST or PubChem entries for analogous amino esters .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

- Answer: Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert adsorbents (vermiculite) and dispose of as hazardous waste. Storage must adhere to fire safety standards (away from oxidizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.